4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide is a chemical compound that features a bromo-substituted triazole ring fused to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide typically involves the following steps:
Formation of 1-methyl-1H-1,2,4-triazole: This can be achieved through the cyclization of thiosemicarbazide with formic acid.
Bromination: The triazole ring is brominated using bromine in the presence of a suitable catalyst.
Morpholine Addition: The bromo-triazole is then reacted with morpholine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway.
Comparison with Similar Compounds
4-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide
4-(3-fluoro-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide
4-(3-iodo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide
Uniqueness: The presence of the bromine atom in 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide imparts unique chemical and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom's larger size and higher reactivity can lead to different binding affinities and biological activities.
Properties
IUPAC Name |
4-(5-bromo-2-methyl-1,2,4-triazol-3-yl)morpholine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O.BrH/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12;/h2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVILHOMURJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2CCOCC2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.